molecular formula C7H10ClN3O2 B13085829 (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid

(3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid

Cat. No.: B13085829
M. Wt: 203.62 g/mol
InChI Key: CUKMVGGFIRNXDS-YFKPBYRVSA-N
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Description

(3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyrazole ring substituted with a chlorine atom and a methyl group, attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves the construction of the pyrazole ring followed by the introduction of the amino and carboxyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-1-methyl-1H-pyrazole with a suitable amino acid derivative can yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The amino and carboxyl groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(4-chloro-1H-pyrazol-5-yl)propanoic acid: Lacks the methyl group on the pyrazole ring.

    (3S)-3-Amino-3-(4-methyl-1H-pyrazol-5-yl)propanoic acid: Lacks the chlorine atom on the pyrazole ring.

    (3S)-3-Amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid: Lacks the chlorine atom and has a different substitution pattern on the pyrazole ring.

Uniqueness

The presence of both chlorine and methyl groups on the pyrazole ring of (3S)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid makes it unique compared to its analogs. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

(3S)-3-amino-3-(4-chloro-2-methylpyrazol-3-yl)propanoic acid

InChI

InChI=1S/C7H10ClN3O2/c1-11-7(4(8)3-10-11)5(9)2-6(12)13/h3,5H,2,9H2,1H3,(H,12,13)/t5-/m0/s1

InChI Key

CUKMVGGFIRNXDS-YFKPBYRVSA-N

Isomeric SMILES

CN1C(=C(C=N1)Cl)[C@H](CC(=O)O)N

Canonical SMILES

CN1C(=C(C=N1)Cl)C(CC(=O)O)N

Origin of Product

United States

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